Fluoroglycofen
Overview
Description
Fluoroglycofen is a synthetic diphenyl ether herbicide primarily used for post-emergence control of annual broadleaf weeds in various crops such as wheat, barley, rice, peanuts, and soybeans . It is known for its effectiveness in inhibiting the growth of unwanted plants by disrupting their cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroglycofen is synthesized through a multi-step chemical process. The key steps involve the reaction of 2-chloro-4-trifluoromethylphenol with 2-nitrobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with glycolic acid to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity. The process typically includes steps such as esterification, nitration, and etherification, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Fluoroglycofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acifluorfen, a related herbicide.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Acifluorfen
Reduction: Amino derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoroglycofen has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of diphenyl ether herbicides and their environmental impact.
Biology: Investigated for its effects on plant physiology and cellular processes.
Medicine: Studied for its potential toxicological effects on mammals and its role in developing herbicide resistance.
Industry: Utilized in agricultural practices to control weed growth and improve crop yields
Mechanism of Action
Fluoroglycofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light exposure. These reactive oxygen species cause lipid peroxidation and disrupt cell membranes, ultimately leading to cell death .
Comparison with Similar Compounds
- Acifluorfen
- Fomesafen
- Bifenox
- Lactofen
Comparison: Fluoroglycofen is unique among diphenyl ether herbicides due to its specific chemical structure, which includes a trifluoromethyl group and a nitrobenzoyl moiety. This structure contributes to its high efficacy and selectivity in controlling broadleaf weeds. Compared to similar compounds like acifluorfen and fomesafen, this compound has a different spectrum of activity and environmental persistence .
Properties
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO7/c17-11-5-8(16(18,19)20)1-4-13(11)28-9-2-3-12(21(25)26)10(6-9)15(24)27-7-14(22)23/h1-6H,7H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHEVIQIYRFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868440 | |
Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77501-60-1, 118340-11-7 | |
Record name | Fluoroglycofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77501-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroglycofen [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl)oxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118340117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, carboxymethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOROGLYCOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U44V3F1K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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